Cas no 4841-33-2 (Diethylsulfamide)

Diethylsulfamide (C4H11NO2S) is a sulfonamide derivative with applications in pharmaceutical and chemical research. It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting enzymatic pathways involving sulfonamide groups. The compound exhibits favorable solubility in organic solvents, facilitating its use in various reaction conditions. Its stable molecular structure ensures consistent performance in synthetic processes. Diethylsulfamide is also noted for its potential as a precursor in the development of antimicrobial or diuretic agents, leveraging the pharmacophore properties of the sulfonamide moiety. Proper handling and storage are recommended to maintain its integrity and reactivity.
Diethylsulfamide structure
Diethylsulfamide structure
Product name:Diethylsulfamide
CAS No:4841-33-2
MF:C4H12N2O2S
Molecular Weight:152.215
MDL:MFCD11171676
CID:2841737
PubChem ID:14747387

Diethylsulfamide 化学的及び物理的性質

名前と識別子

    • Diethylsulfamide
    • (diethylsulfamoyl)amine
    • 4841-33-2
    • N,N-Diethyl-sulfamide
    • N,N-Diethylsulfuric diamide
    • EN300-62522
    • SY066110
    • AKOS008092246
    • AT20312
    • CS-0119667
    • MFCD11171676
    • Z300108382
    • FS-4988
    • SCHEMBL43035
    • n,n-diethylsulfamide
    • DTXSID50563594
    • EAA84133
    • 696-523-2
    • MDL: MFCD11171676
    • インチ: InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
    • InChIKey: YDQUCWMQMWNPLR-UHFFFAOYSA-N
    • SMILES: CCN(CC)S(=O)(=O)N

計算された属性

  • 精确分子量: 152.06194880g/mol
  • 同位素质量: 152.06194880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 247.0±23.0 °C at 760 mmHg
  • フラッシュポイント: 103.2±22.6 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

Diethylsulfamide Security Information

Diethylsulfamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB303315-5 g
N,N-Diethyl-sulfamide; .
4841-33-2
5g
€350.60 2022-08-31
Enamine
EN300-62522-0.5g
(diethylsulfamoyl)amine
4841-33-2 95%
0.5g
$52.0 2023-05-03
Enamine
EN300-62522-10.0g
(diethylsulfamoyl)amine
4841-33-2 95%
10g
$571.0 2023-05-03
eNovation Chemicals LLC
Y1235495-25g
(diethylsulfamoyl)amine
4841-33-2 98%
25g
$1360 2024-06-06
Enamine
EN300-62522-0.1g
(diethylsulfamoyl)amine
4841-33-2 95%
0.1g
$23.0 2023-05-03
eNovation Chemicals LLC
Y1235495-1g
(diethylsulfamoyl)amine
4841-33-2 98%
1g
$245 2024-06-06
abcr
AB303315-1g
N,N-Diethyl-sulfamide; .
4841-33-2
1g
€103.00 2023-09-08
A2B Chem LLC
AV57404-1g
Diethylsulfamide
4841-33-2 98%
1g
$95.00 2024-04-19
A2B Chem LLC
AV57404-5g
Diethylsulfamide
4841-33-2 98%
5g
$270.00 2024-04-19
Ambeed
A779489-1g
Diethylsulfamide
4841-33-2 95%
1g
$77.0 2025-03-04

Diethylsulfamide 関連文献

Diethylsulfamideに関する追加情報

Recent Advances in Diethylsulfamide (CAS 4841-33-2) Research: A Comprehensive Review

Diethylsulfamide (CAS 4841-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. This compound, characterized by its sulfonamide functional group, has been the subject of numerous studies aimed at elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models. The following sections provide a detailed overview of the latest research findings related to Diethylsulfamide, highlighting its potential as a promising candidate for drug development.

Recent studies have focused on the synthesis and structural optimization of Diethylsulfamide to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for Diethylsulfamide that significantly improved yield and purity, addressing previous challenges in large-scale production. The study also explored the compound's stability under various physiological conditions, providing valuable insights for future formulation development.

In addition to its synthetic advancements, Diethylsulfamide has demonstrated promising pharmacological activities in preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further mechanistic studies are underway to elucidate the precise molecular interactions responsible for these effects.

Another area of interest is the potential use of Diethylsulfamide in oncology. A recent study in Cancer Research investigated its role as an adjuvant therapy in combination with conventional chemotherapeutic agents. The results indicated that Diethylsulfamide could enhance the efficacy of certain chemotherapies by modulating drug resistance mechanisms, thereby improving patient outcomes. These findings open new avenues for combinatorial treatment strategies in cancer therapy.

Despite these promising developments, challenges remain in the clinical translation of Diethylsulfamide. Pharmacokinetic studies have revealed variability in its absorption and metabolism across different patient populations, necessitating further optimization. Additionally, ongoing toxicology studies are critical to ensuring its safety profile before advancing to human trials. Collaborative efforts between academia and industry are essential to address these challenges and accelerate the development of Diethylsulfamide-based therapeutics.

In conclusion, Diethylsulfamide (CAS 4841-33-2) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse pharmacological properties, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for further investigation. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4841-33-2)Diethylsulfamide
A1162357
Purity:99%
はかる:5g
Price ($):318.0